4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)-
Description
4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- is a heterocyclic aromatic compound featuring a pyridine ring substituted with a carbonitrile group at the 4-position and a 3,4-dichlorophenoxy moiety at the 2-position. This structure combines the electron-withdrawing properties of the nitrile group with the steric and electronic effects of the dichlorophenoxy substituent, making it a candidate for applications in medicinal chemistry and agrochemical research. Its synthesis typically involves nucleophilic aromatic substitution or condensation reactions, as seen in analogous pyridine derivatives .
Structure
3D Structure
Properties
CAS No. |
99902-94-0 |
|---|---|
Molecular Formula |
C12H6Cl2N2O |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
2-(3,4-dichlorophenoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C12H6Cl2N2O/c13-10-2-1-9(6-11(10)14)17-12-5-8(7-15)3-4-16-12/h1-6H |
InChI Key |
IFKUMJHUUPRDGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=CC(=C2)C#N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- typically involves the reaction of 4-pyridinecarbonitrile with 3,4-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 4-aminopyridine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyridine derivatives exhibit potent anticancer properties. For example, compounds similar to 4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- have been tested against various cancer cell lines, showing significant antiproliferative effects. A study highlighted that pyridine derivatives could inhibit specific protein kinases involved in cancer progression, leading to reduced cell viability in vitro .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Research indicates that pyridine derivatives can inhibit bacterial growth, including strains resistant to conventional antibiotics. For instance, studies have shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .
Enzyme Inhibition
Pyridine derivatives like 4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- have been identified as inhibitors of specific enzymes such as phospholipase C-γ and protein kinase C θ. These enzymes play crucial roles in various signaling pathways related to inflammation and cancer, making these compounds valuable in drug development for autoimmune diseases .
Herbicidal Activity
The compound exhibits herbicidal properties, making it suitable for agricultural applications. Research has shown that pyridine-based herbicides can effectively control weed populations while minimizing damage to crops. The mechanism often involves the inhibition of specific biochemical pathways in plants .
Development of Herbicide Compositions
Innovations in herbicide formulations have utilized 4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- as a key ingredient due to its selective toxicity towards weeds over crops. This selectivity is critical for sustainable agricultural practices .
Data Table: Summary of Applications
| Application Area | Specific Use | Evidence Source |
|---|---|---|
| Pharmaceutical | Anticancer agents | |
| Antimicrobial agents | ||
| Enzyme inhibitors (e.g., PKCθ) | ||
| Agricultural | Herbicides | |
| Development of selective herbicide formulations |
Case Study 1: Anticancer Activity
A recent study evaluated the effects of various pyridine derivatives on MCF-7 breast cancer cells. Results indicated that the presence of the cyano group significantly enhanced the compound's ability to induce apoptosis in cancer cells compared to non-cyanated analogs.
Case Study 2: Herbicide Development
In a field trial conducted by agricultural researchers, formulations containing 4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- were tested against common weed species in maize crops. The results showed over 80% weed control with minimal crop injury, demonstrating its potential as a selective herbicide.
Mechanism of Action
The mechanism of action of 4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
- 4-(2,4-Dichlorophenyl)-2-(1H-indol-3-yl)-6-methoxypyridine-3,5-dicarbonitrile (): This compound shares the pyridinecarbonitrile backbone but differs in substituent positions and functional groups. The 2,4-dichlorophenyl group at the 4-position and indole moiety at the 2-position introduce distinct steric and electronic profiles compared to the 3,4-dichlorophenoxy group in the target compound. The additional methoxy group and second carbonitrile group further alter solubility and reactivity .
- 3,6-Dichloropyridine-2-carboxylic Acid (): While structurally simpler, this compound replaces the carbonitrile with a carboxylic acid and lacks the phenoxy substituent.
Physicochemical Properties
Table 1: Comparative Properties of Selected Compounds
Notes:
- The dichlorophenoxy group in the target compound likely increases lipophilicity compared to carboxylic acid analogs, reducing aqueous solubility but enhancing membrane permeability.
- The absence of reported melting points for the target compound suggests a need for further experimental characterization.
Biological Activity
4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)-, also known as 2-(3,4-dichlorophenoxy)nicotinonitrile, is a synthetic organic compound that has garnered interest for its potential biological activities. This compound belongs to the class of heterocyclic aromatic compounds and is characterized by a pyridine ring substituted with a dichlorophenoxy group and a cyano group. Its molecular formula is with a molecular weight of approximately 341 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may modulate enzyme activity by binding to specific receptors or enzymes involved in metabolic pathways. This modulation can lead to altered cellular functions, which is critical in understanding its therapeutic potential .
Biological Activities
Research indicates that 4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)- exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially inhibiting the growth of various pathogens .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against human cancer cell lines. For instance, similar compounds have shown varying degrees of activity against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-FU | PC-3 | 15 | |
| MDA-MB-231 | 20 | ||
| HepG2 | 18 | ||
| 4-Pyridinecarbonitrile | PC-3 | TBD | TBD |
| MDA-MB-231 | TBD | TBD | |
| HepG2 | TBD | TBD |
Ecotoxicity and Environmental Impact
Given its structural similarity to certain pesticides and herbicides, there are concerns regarding the ecological impact of 4-Pyridinecarbonitrile, particularly its potential to disrupt plant growth and affect microbial communities. Studies have indicated significant ecotoxicity associated with compounds containing chlorinated phenoxy groups, necessitating careful handling and disposal practices to minimize environmental harm .
Q & A
Q. What are the recommended synthetic routes for 4-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)-, and how can reaction conditions be optimized for high purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 3,4-dichlorophenol with a pyridine precursor (e.g., 4-cyanopyridine derivatives) under alkaline conditions, using solvents like dichloromethane or toluene .
- Step 2 : Cyclization or functionalization steps may require catalysts such as palladium or copper to enhance yield .
- Optimization : Purity (>99%) is achieved via repeated washing with sodium bicarbonate and brine, followed by column chromatography . Safety protocols, including the use of explosion-proof equipment and proper ventilation, are critical due to the compound’s halogenated nature .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- X-ray Crystallography : Resolves the spatial arrangement of the dichlorophenoxy and cyano groups, as demonstrated in structurally related pyridine derivatives .
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm the nitrile group’s presence (C≡N stretch at ~2230 cm in IR) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the critical safety considerations for handling and storing this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. The compound’s chlorinated structure poses risks of toxicity (H303/H313/H333 codes) .
- Storage : Keep in airtight containers at –20°C in a dry, dark environment to prevent degradation .
- Waste Disposal : Segregate waste and consult certified agencies for halogenated organic compound disposal to mitigate environmental hazards .
Advanced Research Questions
Q. How does the electron-withdrawing 3,4-dichlorophenoxy substituent influence the pyridinecarbonitrile core’s reactivity in nucleophilic substitution reactions?
- Electronic Effects : The dichlorophenoxy group increases electrophilicity at the pyridine’s C-4 position, facilitating nucleophilic attacks (e.g., SNAr reactions). This is supported by comparative studies on halogenated pyridines .
- Steric Effects : Steric hindrance from the bulky substituent may reduce reaction rates, requiring optimized catalysts (e.g., Pd/ligand systems) .
Q. How should researchers address contradictory data in reported reaction yields for derivatives of this compound?
- Case Analysis : Discrepancies in yields (e.g., 70% vs. 90%) may arise from variables like solvent polarity, catalyst loading, or reaction time. Systematic Design of Experiments (DoE) can identify critical parameters .
- Validation : Reproduce reactions under controlled conditions and validate purity via HPLC or GC-MS .
Q. What methodologies assess the environmental impact of this compound’s degradation byproducts?
Q. How can this compound serve as a precursor in synthesizing heterocyclic frameworks for pharmaceutical applications?
- Functionalization : React the nitrile group with hydrazine to form tetrazoles or with amines to generate amidines, expanding bioactivity .
- Case Study : Derivatives of similar pyridinecarbonitriles exhibit antimicrobial or kinase inhibitory properties, validated via in vitro assays .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
